3-Bromo-6-methoxy-2-(trifluoromethyl)pyridine
Description
3-Bromo-6-methoxy-2-(trifluoromethyl)pyridine (CAS: 944900-12-3) is a halogenated pyridine derivative featuring a bromine atom at position 3, a methoxy group at position 6, and a trifluoromethyl (-CF₃) group at position 2. This compound is primarily utilized in pharmaceutical and agrochemical research as a versatile building block for Suzuki coupling and other cross-coupling reactions. Its trifluoromethyl group enhances metabolic stability and lipophilicity, while the methoxy group contributes to electronic modulation of the aromatic ring .
Properties
IUPAC Name |
3-bromo-6-methoxy-2-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF3NO/c1-13-5-3-2-4(8)6(12-5)7(9,10)11/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFWIFKVUUGVUEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=C(C=C1)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701253293 | |
| Record name | 3-Bromo-6-methoxy-2-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701253293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1214330-91-2 | |
| Record name | 3-Bromo-6-methoxy-2-(trifluoromethyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1214330-91-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-6-methoxy-2-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701253293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-methoxy-2-(trifluoromethyl)pyridine typically involves the bromination of 6-methoxy-2-(trifluoromethyl)pyridine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile at a temperature range of 0-25°C to ensure selective bromination at the desired position on the pyridine ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-6-methoxy-2-(trifluoromethyl)pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions, such as Suzuki-Miyaura coupling, where boronic acids are used as reagents.
Oxidation and Reduction: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids under strong oxidizing conditions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Utilizes palladium catalysts and boronic acids in the presence of a base such as potassium carbonate in an organic solvent like toluene or ethanol.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed
Substitution Products: Various substituted pyridines depending on the nucleophile used.
Oxidation Products: Aldehydes or carboxylic acids.
Reduction Products: Modified pyridine derivatives with altered functional groups.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Potential
The compound has been studied for its potential as a therapeutic agent due to its ability to interact with biological targets. Research indicates that derivatives of trifluoromethylpyridines can inhibit specific ion channels, such as the Transient Receptor Potential Ankyrin 1 (TRPA1), which is implicated in pain sensation and inflammatory responses. This suggests that 3-bromo-6-methoxy-2-(trifluoromethyl)pyridine could be a candidate for developing analgesics or anti-inflammatory drugs .
Synthesis of Drug Intermediates
This compound serves as an intermediate in the synthesis of various pharmaceuticals. For instance, it can be utilized to create compounds that target respiratory diseases by modulating enzyme activities related to respiratory functions. The synthetic routes often involve mild reaction conditions, leading to high yields and purity, making it suitable for large-scale production .
Agrochemistry
Development of Agrochemical Products
this compound is also relevant in agrochemical formulations. Trifluoromethylpyridines are known to enhance the efficacy of herbicides and pesticides by improving their stability and bioavailability. Research has shown that several agrochemical products containing trifluoromethyl moieties have been developed, demonstrating improved performance in pest management .
Mechanism of Action in Agrochemicals
The mechanism by which these compounds operate often involves interference with plant growth regulators or pest metabolic pathways. The trifluoromethyl group contributes to the lipophilicity of the molecules, allowing better penetration into biological membranes and enhancing their biological activity against target pests .
Material Science
Applications in Organic Electronics
The unique electronic properties of this compound make it suitable for applications in organic electronics, particularly in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The compound can be used as a building block for synthesizing materials with desirable electronic properties .
Summary Table
| Field | Applications | Key Features |
|---|---|---|
| Medicinal Chemistry | Drug development targeting TRPA1 | Analgesics, anti-inflammatory properties |
| Agrochemistry | Herbicides and pesticides | Enhanced stability and bioavailability |
| Material Science | Organic electronics (OLEDs, OPVs) | Unique electronic properties for advanced material design |
Mechanism of Action
The mechanism by which 3-Bromo-6-methoxy-2-(trifluoromethyl)pyridine exerts its effects is largely dependent on its interaction with molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins or enzymes. This can lead to inhibition or modulation of enzyme activity, affecting various biochemical pathways .
Comparison with Similar Compounds
Substituent Position and Functional Group Variations
The table below summarizes key structural and physicochemical differences between the target compound and its analogues:
Electronic and Steric Effects
- Trifluoromethyl vs. Chloro/Methoxy Groups : The trifluoromethyl group at position 2 in the target compound provides strong electron-withdrawing effects, stabilizing negative charges during nucleophilic substitution. In contrast, chloro substituents (e.g., in 2-Bromo-3-chloro-6-(trifluoromethyl)pyridine) increase electrophilicity but may reduce solubility in polar solvents .
- Methoxy vs. Amine Groups : The methoxy group in the target compound donates electron density via resonance, moderating the ring’s reactivity compared to the electron-withdrawing amine group in 3-Bromo-5-chloro-6-(trifluoromethyl)pyridin-2-amine .
Reactivity in Cross-Coupling Reactions
- Suzuki Coupling : The bromine atom at position 3 in the target compound is sterically accessible, making it ideal for coupling with aryl boronic acids. Analogues with substituents at adjacent positions (e.g., 3-Bromo-2-chloro-6-(trifluoromethyl)pyridine) may experience steric hindrance, reducing reaction yields .
- Buchwald-Hartwig Amination : The methoxy group in the target compound can act as a directing group, whereas chloro substituents in analogues like 2-Bromo-3-chloro-6-(trifluoromethyl)pyridine may compete in directing metal catalysts, leading to regioselectivity challenges .
Biological Activity
3-Bromo-6-methoxy-2-(trifluoromethyl)pyridine is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews its biochemical properties, cellular effects, molecular mechanisms, and relevant research findings.
Chemical Structure and Properties
The compound features a pyridine ring substituted with bromine, methoxy, and trifluoromethyl groups. These substitutions enhance its lipophilicity and stability, which are crucial for its interaction with biological targets.
This compound interacts with various enzymes and proteins, influencing metabolic pathways. Its biochemical properties include:
- Enzyme Interaction : It has been shown to affect the activity of enzymes involved in metabolic processes, potentially leading to altered cellular metabolism.
- Solubility : The presence of the methoxy and trifluoromethyl groups improves solubility in organic solvents, facilitating its use in biological assays .
Cellular Effects
The compound exhibits significant effects on cellular functions:
- Cell Signaling : It modulates cell signaling pathways, which can influence gene expression and cellular responses to external stimuli.
- Cell Viability : In vitro studies indicate that long-term exposure can alter cell viability, suggesting potential applications in cancer therapy.
Molecular Mechanism
The molecular mechanisms underlying the biological activity of this compound involve:
- Binding Affinity : The compound binds to specific biomolecules, leading to either inhibition or activation of enzymatic functions. This binding can result in downstream effects on gene expression and metabolic pathways.
- Stability and Degradation : Its stability under laboratory conditions allows for consistent results in biological assays. However, degradation over time can affect its efficacy in long-term studies.
Research Findings and Case Studies
A review of recent literature reveals several key findings related to the biological activity of this compound:
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 3-Bromo-6-methoxy-2-(trifluoromethyl)pyridine?
- Methodological Guidance :
- Begin with a pyridine core and sequentially introduce substituents to minimize steric hindrance. For bromination, use N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) under controlled temperature (0–25°C) .
- Methoxy groups can be introduced via nucleophilic substitution using sodium methoxide, ensuring anhydrous conditions to prevent hydrolysis .
- Trifluoromethylation often employs Ruppert-Prakash reagent (TMSCF₃) or Cu-mediated cross-coupling, requiring rigorous exclusion of moisture .
Q. Which characterization techniques are essential for verifying the structure of this compound?
- Methodological Guidance :
- NMR Spectroscopy : Use , , and NMR to confirm substituent positions and electronic environments. The trifluoromethyl group () appears as a distinct quartet in NMR .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., expected [M+H]⁺ for C₈H₆BrF₃NO: ~280.95 Da).
- Elemental Analysis : Confirm %C, %H, and %N within ±0.3% of theoretical values .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields in trifluoromethylation steps?
- Methodological Guidance :
- Screen catalysts (e.g., CuI vs. Pd(PPh₃)₄) and solvents (DMF, THF, or DCE) to enhance CF₃ group transfer efficiency. For example, CuI in DMF at 80°C increased yields by 15% compared to Pd-based systems in a related pyridine derivative .
- Additives like K₂CO₃ or 1,10-phenanthroline can stabilize reactive intermediates and reduce side reactions .
- Data Contradiction Analysis : If yields plateau, use GC-MS to identify byproducts (e.g., debrominated species) and adjust stoichiometry or reaction time.
Q. How do electronic effects of substituents (Br, OMe, CF₃) influence the compound’s reactivity in cross-coupling reactions?
- Methodological Guidance :
- The electron-withdrawing CF₃ group activates the pyridine ring toward nucleophilic attack at the 2-position, while the methoxy group (electron-donating) directs electrophiles to the 4- and 6-positions .
- Bromine’s steric bulk may hinder coupling reactions; replace with iodide if necessary or use Pd catalysts with bulky ligands (e.g., XPhos) to mitigate steric effects .
Q. How can researchers resolve contradictions in spectral data for derivatives of this compound?
- Methodological Guidance :
- For ambiguous NMR signals (e.g., overlapping peaks at δ 7.5–8.0 ppm), use 2D techniques (COSY, HSQC) to assign protons.
- If melting points deviate from literature (e.g., observed mp 78°C vs. reported 82°C ), recrystallize from a different solvent (e.g., hexane/EtOAc vs. DCM) to check for polymorphs.
Q. What strategies are effective in designing analogs with modified substituents for medicinal chemistry applications?
- Methodological Guidance :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
